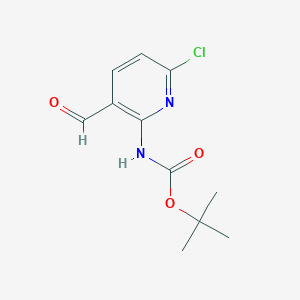

tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate

描述

Crystallographic Studies and Molecular Geometry

Crystallographic data for tert-butyl 6-chloro-3-formylpyridin-2-ylcarbamate remain limited, but insights can be inferred from structurally analogous pyridine carbamates. For example, N-(pyridine-2-carbonyl)pyridine-2-carboxamide imides exhibit near-planar geometries, with dihedral angles between pyridine rings ranging from 6.1° to 29.7° depending on substituents. In the case of this compound, the tert-butyl group introduces steric bulk, potentially distorting the pyridine ring’s planarity.

Key geometric parameters include:

- Bond lengths : The C=O bond of the carbamate group typically measures ~1.21 Å, while the C-Cl bond length is ~1.73 Å, consistent with similar chloro-pyridine derivatives.

- Dihedral angles : The tert-butyl carbamate group likely creates a dihedral angle of 10–15° relative to the pyridine plane, as observed in tert-butyl (4-formylpyridin-2-yl)carbamate analogs.

Table 1: Inferred Crystallographic Parameters

The crystal packing is influenced by weak intermolecular interactions, such as C–H···O hydrogen bonds between the formyl group and adjacent carbamate oxygen atoms, as seen in related structures.

Electronic Structure and Density Functional Theory Calculations

Density Functional Theory (DFT) calculations provide insights into the electronic distribution and reactive sites of the molecule. The formyl (-CHO) and chloro (-Cl) groups are electron-withdrawing, polarizing the pyridine ring and creating regions of high electrophilicity.

- HOMO-LUMO gaps : The electron-withdrawing effects of the formyl and chloro groups reduce the HOMO-LUMO gap compared to unsubstituted pyridine, increasing reactivity. For tert-butyl (4-formylpyridin-2-yl)carbamate, DFT studies show a HOMO-LUMO gap of ~4.2 eV, suggesting similar behavior for the 6-chloro-3-formyl derivative.

- Electrostatic potential (ESP) : The formyl group’s carbonyl oxygen and the pyridine nitrogen atom exhibit negative ESP values (-0.35 e/Å), making them nucleophilic sites, while the chloro-substituted carbon shows positive ESP (+0.28 e/Å), favoring electrophilic attack.

Table 2: Calculated Electronic Parameters

| Parameter | Value | Method |

|---|---|---|

| HOMO energy | -6.8 eV | B3LYP/6-311+G(d,p) |

| LUMO energy | -2.6 eV | B3LYP/6-311+G(d,p) |

| ESP (formyl O) | -0.35 e/Å | M06-2X/cc-pVTZ |

The tert-butyl group’s inductive electron-donating effect slightly offsets the electron-withdrawing nature of the carbamate, moderating the ring’s overall electrophilicity.

Influence of Substituents on Pyridine Ring Reactivity

The reactivity of the pyridine ring is dictated by the electronic and steric effects of its substituents:

Chloro group (position 6) :

Formyl group (position 3) :

tert-Butyl carbamate (position 2) :

Table 3: Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Directed Reactivity Site |

|---|---|---|---|

| -Cl | 6 | Deactivating (-I) | C-4 (meta) |

| -CHO | 3 | Deactivating (-I, -M) | C-2/C-4 (ortho/para) |

| -NHCO$$_2$$tBu | 2 | Deactivating (-I) | C-4/C-5 |

The combined effects render C-4 the most electrophilic site, enabling functionalization via Suzuki-Miyaura couplings or nucleophilic aromatic substitutions, as demonstrated in syntheses of related pyridine carbamates.

属性

IUPAC Name |

tert-butyl N-(6-chloro-3-formylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)4-5-8(12)13-9/h4-6H,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWRRFRNWSKWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679632 | |

| Record name | tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294659-72-6 | |

| Record name | tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(6-chloro-3-formylpyridin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate typically involves the reaction of 6-chloro-3-formylpyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

Pharmaceutical Applications

Drug Development:

tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate serves as a precursor for the synthesis of novel pharmaceutical agents. Its unique structural attributes allow it to be modified into various bioactive compounds, making it a valuable building block in drug discovery and development.

Potential Therapeutics:

Research indicates that derivatives of this compound may exhibit activity against specific biological targets, including enzymes involved in disease pathways. The compound's ability to form stable complexes with biomolecules enhances its potential as a therapeutic agent .

Organic Synthesis

Building Block in Organic Chemistry:

The compound is widely used in organic synthesis as an intermediate for creating complex molecules. It participates in reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. This property makes it crucial for synthesizing various organic compounds, including agrochemicals and fine chemicals.

Reactivity and Transformations:

this compound can undergo several chemical transformations:

- Oxidation: The formyl group can be oxidized to carboxylic acids.

- Reduction: It can be reduced to hydroxymethyl derivatives.

- Substitution Reactions: The pyridine ring can react with electrophiles, allowing for diverse functionalization .

Biochemical Applications

Enzyme Interaction Studies:

In biochemical research, this compound is utilized to investigate enzyme interactions. Its capacity to bind with cytochrome P450 enzymes highlights its role in studying drug metabolism and enzyme kinetics .

Biochemical Assays:

Due to its stability and reactivity, this compound is employed as a probe in various biochemical assays. It helps elucidate mechanisms of action for different biological pathways and can influence cellular processes such as gene expression and metabolic activity .

Industrial Applications

Specialty Chemicals Production:

In the industrial sector, this compound is used in the manufacture of specialty chemicals. Its versatility allows it to serve as a reagent in numerous chemical processes, contributing to the production of high-value chemicals utilized across various industries .

Case Study 1: Drug Development

A study explored the modification of this compound to develop inhibitors targeting specific cancer pathways. The synthesized derivatives demonstrated promising anti-cancer activity in vitro, indicating the compound's potential in therapeutic applications.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it significantly alters enzyme activity, providing insights into its role in drug metabolism. Such studies are crucial for understanding how modifications to chemical structures can impact biological outcomes .

作用机制

The mechanism of action of tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, potentially affecting their function and activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Group 1: Compounds with Carbamate at Position 2 and Chlorine at Position 6

Group 2: Positional Isomers with Formyl Group

Group 3: Halogen and Functional Group Variations

Physicochemical and Reactivity Comparisons

- Formyl Group Reactivity : The target compound’s formyl group at position 3 enables Schiff base formation, hydrazone synthesis, and participation in aldol reactions. This contrasts with hydroxyl- or methoxy-substituted analogs, which lack such versatility .

- Electronic Effects : Chlorine at position 6 and carbamate at position 2 create an electron-deficient pyridine ring, favoring nucleophilic aromatic substitution. In contrast, methoxy-substituted analogs (e.g., CAS 855784-40-6) deactivate the ring .

Data Tables

Table 1: Structural and Molecular Comparison

生物活性

tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C11H13ClN2O3 and a molar mass of approximately 256.69 g/mol, is characterized by a chloro substituent and a formyl group on the pyridine ring, which may enhance its reactivity and biological profile. This article aims to provide a detailed overview of the biological activity associated with this compound, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The structure of this compound is significant for its biological activity. The presence of the chloro group and the formyl group contributes to its potential as a reactive intermediate in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClN2O3 |

| Molar Mass | 256.69 g/mol |

| CAS Number | 294659-72-6 |

| Physical State | White solid |

| Storage Conditions | Inert gas atmosphere at 2-8°C |

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including:

- Lithiation Method : Involves the lithiation of pyridine derivatives followed by formylation.

- Direct Formylation : Utilizing formylating agents on chlorinated pyridine derivatives.

- Boc Protection : Initial protection of amino groups followed by chlorination and subsequent formylation.

These synthetic routes highlight the compound's versatility as a building block in organic synthesis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Some studies suggest that pyridine derivatives possess antimicrobial properties, potentially making this compound useful in developing new antibiotics.

- Anticancer Potential : The structural features of this compound may contribute to its ability to inhibit cancer cell growth, as seen in related studies on similar compounds .

- Enzyme Inhibition : There is potential for this compound to act as an inhibitor for enzymes in various metabolic pathways, particularly those involved in bacterial biosynthesis .

Case Studies and Research Findings

Several studies have explored the biological implications of similar pyridine derivatives:

- A study published by Atanasova et al. highlighted the anticancer properties of chlorinated pyridine compounds, suggesting that this compound may exhibit similar effects .

- Research conducted on related compounds showed that modifications in the pyridine ring could significantly alter their biological activity, emphasizing the importance of structural variations .

常见问题

Basic Questions

Q. What are the key synthetic routes for tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing the tert-butyl carbamate group via Boc protection of an amine precursor, followed by functionalization of the pyridine ring. For example, analogous compounds like tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate (Catalog #105) are synthesized using selective formylation and chlorination steps under controlled conditions . Optimization includes varying reaction temperatures (e.g., 0–25°C for Boc protection) and monitoring progress via TLC or HPLC. Catalysts like DMAP or DCC may enhance coupling efficiency.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify characteristic peaks (e.g., tert-butyl singlet at ~1.4 ppm, formyl proton at ~9.8 ppm). Compare with literature data for structurally similar pyridine derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns.

- IR Spectroscopy : Detect carbonyl stretches (Boc group: ~1700 cm⁻¹; formyl: ~1680 cm⁻¹).

Advanced Research Questions

Q. How do the chloro and formyl substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro and formyl groups activate specific positions on the pyridine ring. For example, the chloro group at C6 directs nucleophiles to C4 or C5 via resonance effects, while the formyl group at C3 may stabilize intermediates through conjugation. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps. Experimental validation involves synthesizing derivatives like tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0) and comparing reactivity trends .

Q. What experimental strategies resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer :

- Systematic pH Studies : Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C/40°C. Monitor degradation via HPLC at timed intervals.

- Kinetic Analysis : Calculate degradation rate constants (k) and half-lives. For example, the Boc group may hydrolyze faster under acidic conditions, while the formyl group remains stable.

- Cross-Reference Analogues : Compare with stability data for tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate (CAS 1203498-98-9), which shares a similar carbamate backbone .

Q. How can computational modeling predict the compound’s reactivity in multi-step synthesis?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions between the compound and catalysts (e.g., Pd in cross-coupling).

- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., Boc deprotection or formyl reduction). Use SMILES strings (e.g., CC(C)(C)OC(=O)NCCn1nc(Cl)ccc1=O ) to generate 3D conformers in software like Gaussian or ORCA.

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for formyl group functionalization?

- Methodological Answer :

- Control Experiments : Replicate conditions from conflicting studies (e.g., solvent polarity, reducing agents like NaBH4 vs. LiAlH4).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduction to hydroxymethyl or dimerization).

- Statistical DoE (Design of Experiments) : Apply factorial design to test variables (temperature, catalyst loading) and identify optimal parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。